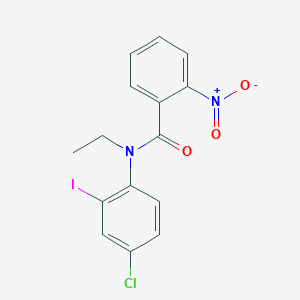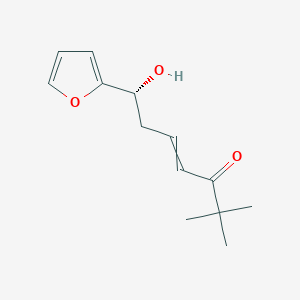
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one is a complex organic compound characterized by the presence of a furan ring, a hydroxy group, and a heptenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptenone Backbone: This can be achieved through aldol condensation reactions involving suitable aldehydes and ketones under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, chlorine gas in chloroform.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated furan derivatives.
Applications De Recherche Scientifique
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group and furan ring play crucial roles in its binding to enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one: shares similarities with other furan-containing compounds and hydroxyheptenones.
Furan-2-carboxylic acid: Similar furan ring but different functional groups.
2,2-Dimethylhept-4-en-3-one: Similar heptenone backbone but lacks the furan ring and hydroxy group.
Uniqueness
- The combination of a furan ring, hydroxy group, and heptenone backbone in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential applications.
Propriétés
Numéro CAS |
821775-52-4 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)12(15)8-4-6-10(14)11-7-5-9-16-11/h4-5,7-10,14H,6H2,1-3H3/t10-/m1/s1 |
Clé InChI |
PPSZVBVHCSXSGS-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)C(=O)C=CC[C@H](C1=CC=CO1)O |
SMILES canonique |
CC(C)(C)C(=O)C=CCC(C1=CC=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


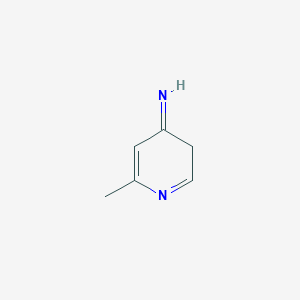
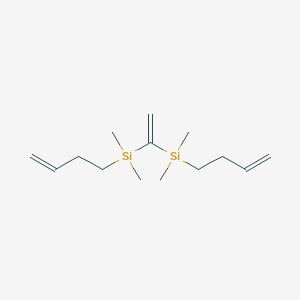
![Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-](/img/structure/B14211989.png)

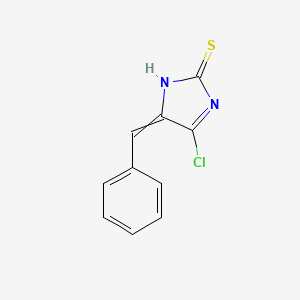

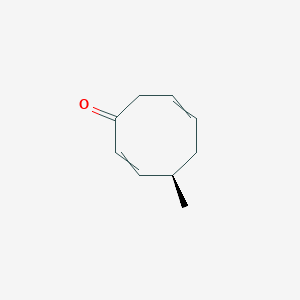



![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
